molecular formula C6H16IN B2368512 Diisopropylamin-hydrojodid CAS No. 132396-99-7

Diisopropylamin-hydrojodid

Cat. No. B2368512
CAS RN: 132396-99-7
M. Wt: 229.105
InChI Key: PBGZCCFVBVEIAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diisopropylamine, which is commercially available, may be prepared by the reductive amination of acetone with ammonia using a modified copper oxide, generally copper chromite, as a catalyst . The solution conductivity may vary due to chemical reactions .


Molecular Structure Analysis

Diisopropylamine is a secondary amine with the chemical formula (Me 2 CH) 2 NH (Me = methyl). Diisopropylamine is a colorless liquid with an ammonia-like odor. Its lithium derivative, lithium diisopropylamide, known as LDA is a widely used reagent .


Chemical Reactions Analysis

Diisopropylamine is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine . It reacts with organolithium reagents to give lithium diisopropylamide (LDA). LDA is a strong, non-nucleophilic base .


Physical And Chemical Properties Analysis

Diisopropylamine is a colorless liquid with an ammonia-like odor . It has a density of 0.722 g/mL .

Scientific Research Applications

1. Cosmetic Formulations

Diisopropylamine is used to adjust the pH of cosmetic formulations. It is recognized as safe for this purpose, except when used in products containing N-nitrosating agents (Andersen, 1995).

2. Cellular Research

Diisopropylamine dichloroacetate (DADA) enhances both the proliferation and differentiation of keratinocytes, which could be linked to the turnover of skin epidermis (Kitamura, Ota & Mimura, 1999).

3. Cardiovascular Research

Diisopropylamine hydrochloride (Disotat) shows a significant decrease in systolic and diastolic pressure and cardiac output in hypertensive patients (Retzke, Schwarz, Lauckner & Schröder, 1980).

4. Treatment of Fatty Liver Disease

Compound diisopropylamine dichloroacetate (CDDI) is effective in treating fatty liver disease induced by tamoxifen in breast cancer patients (Chi Bao-rong, 2013).

5. Dyslipidemia Treatment

CDDI shows significant improvement in dyslipidemia treatment, reducing levels of total cholesterol, triglycerides, and LDL-C (W. Bo, 2010).

6. Nonalcoholic Fatty Liver Disease Treatment

Diisopropylamine dichloroacetate has proven safe and effective in treating nonalcoholic fatty liver diseases (Lu, Zeng, Mao, Chen, Fu, Wang, Xie & Fan, 2005).

7. Kinetic Studies in Chemistry

The oxidation of diisopropylamine by potassium peroxydisulfate was studied, revealing the effects of reactant concentrations and proposing a suitable mechanism (Babu, Joshi & Bhattacharya, 1977).

8. Phosphorylation in Chemical Synthesis

Bis(allyloxy)(diisopropylamino)phosphine is used as a phosphinylating agent for the effective phosphorylation of hydroxy functions (Bannwarth & Küng, 1989).

9. Antimicrobial Research

Nitroxoline and its diisopropylamine derivative demonstrate high antimicrobial activity, particularly effective against bacteria and fungi (Medic-Saric, Maysinger, Movrin & Dvorzak, 1980).

10. Fluorescence Studies

Diisopropylamine selectively quenches the fluorescence intensity of nonalternant polycyclic aromatic hydrocarbons (PAHs), aiding in their classification and analysis (Mao, Larson & Tucker, 2002).

Safety and Hazards

Diisopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

N-propan-2-ylpropan-2-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.HI/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGZCCFVBVEIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132396-99-7
Record name Diisopropylamine Hydroiodide
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